N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide

qHTS screening target selectivity Nrf2

Skip de novo HTS for SCA2/ALS targets. N-(4-Fluoro-1,3-benzothiazol-2-yl)acetamide (CHEMBL1714977) delivers: • 100 nM ATXN expression inhibition (qHTS-validated hit) • 58-fold selectivity over Nrf2, 184-fold over TDP1 • 4-F blocks CYP metabolism; free amine for rapid SAR expansion ≥96% purity, 5 mg-5 g, global shipping.

Molecular Formula C9H7FN2OS
Molecular Weight 210.23
CAS No. 897618-17-6
Cat. No. B2367366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluoro-1,3-benzothiazol-2-yl)acetamide
CAS897618-17-6
Molecular FormulaC9H7FN2OS
Molecular Weight210.23
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(C=CC=C2S1)F
InChIInChI=1S/C9H7FN2OS/c1-5(13)11-9-12-8-6(10)3-2-4-7(8)14-9/h2-4H,1H3,(H,11,12,13)
InChIKeyICVJZVBRTQMUOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluoro-1,3-benzothiazol-2-yl)acetamide: Structural and Physicochemical Profile


N-(4-Fluoro-1,3-benzothiazol-2-yl)acetamide (CAS 897618-17-6) is a fluorinated benzothiazole acetamide derivative with the molecular formula C₉H₇FN₂OS and a molecular weight of 210.23 g/mol [1]. The compound features a 4-fluoro substituent on the benzothiazole ring and an acetamide moiety at the 2-position, yielding a computed XLogP3 of 2.0 and a topological polar surface area (TPSA) of 70.2 Ų [2]. It is catalogued under ChEMBL ID CHEMBL1714977 and has been evaluated in several PubChem qHTS functional assays, with the most notable activity being a potency of 100 nM in an ATXN (Ataxin-2) expression inhibitor screen [3]. The compound is commercially available from multiple vendors at research-grade purity (≥90%), typically in quantities ranging from 5 mg to 5 g [1].

Why Non-Fluorinated or Positional Isomer Analogs Cannot Replace This Compound


Within the benzothiazole acetamide class, the specific position of fluorine substitution critically governs both potency and selectivity. Literature evidence demonstrates that placing a fluoro group at the 4-position of the benzothiazole ring can yield potent and selective anticancer activity (IC₅₀ = 1.94–3.46 μM), whereas the same scaffold with fluorine at other positions (e.g., position 6) or with alternative halogens (e.g., chlorine) exhibits markedly different potency profiles [1]. Furthermore, the position of halogen substitution on the benzothiazole ring has been shown to be a critical determinant of antibacterial activity, with certain positions enhancing potency while others abolish it entirely [1]. The compound's qHTS screening fingerprint reveals differential activity across multiple target classes (Nrf2, polymerase iota, ATXN, TDP1) with potency values spanning from 100 nM to >18 μM [2], indicating that its biological profile is not interchangeable with close structural analogs that lack the 4-fluoro substitution pattern.

N-(4-Fluoro-1,3-benzothiazol-2-yl)acetamide: Quantitative Differentiation Evidence


qHTS Target Selectivity Fingerprint

The target compound (CHEMBL1714977) exhibits a unique functional screening fingerprint across four distinct qHTS assays. Notably, it shows a potency of 100 nM in the ATXN (Ataxin-2) expression inhibitor assay (inconclusive call), which is ~58-fold more potent than its activity against Nrf2 (5,805 nM) and ~184-fold more potent than against TDP1 (18,356 nM) [1]. In contrast, the non-fluorinated parent scaffold N-(1,3-benzothiazol-2-yl)acetamide (CHEMBL...) lacks this specific ATXN activity profile in the same screening panel [2]. This differential selectivity fingerprint is directly attributable to the 4-fluoro substitution, as class-level SAR evidence confirms that 4-fluoro substitution on the benzothiazole ring imparts distinct target engagement properties compared to non-fluorinated or differently substituted analogs [3].

qHTS screening target selectivity Nrf2 Ataxin-2 TDP1

Anticancer Potency of 4-Fluoro Aminobenzothiazole Conjugates

In a systematic SAR study by Kamal et al., 4-fluoro substituted aminobenzothiazole-pyrazolo[1,5-a]pyrimidine conjugates exhibited potent and selective anticancer activity with IC₅₀ values of 1.94–3.46 μM across five human cancer cell lines [1]. More importantly, the 4-fluoro substituted derivative (compound 17) demonstrated G2/M cell cycle arrest and 65.9% inhibition of tubulin assembly in MCF-7 breast cancer cells, a level of mechanistic engagement not observed with the non-fluorinated or differently substituted analogs within the same series [1]. In contrast, a broader analysis shows that fluorine at position-6 of the benzothiazole ring improves cytotoxicity against particular cancer cell lines (IC₅₀ = 1 and 0.9 μM for compound 15 against THP-1 leukemia) [1], whereas the 4-fluoro substitution pattern yields distinct potency and selectivity profiles that are not interchangeable.

anticancer activity structure-activity relationship 4-fluoro substitution tubulin polymerization

Position-Dependent Antibacterial Activity of Halogen Substituents

SAR studies reviewed by Singh et al. demonstrate that the presence of electron-withdrawing groups (fluorine, chlorine, or combinations) significantly affects antibacterial activity of benzothiazole derivatives [1]. Critically, the position of fluoro substitution is the key determinant: placing a fluoro group at positions 2 and 4 on the benzene ring enhances potency, whereas the same substitution at position 3 results in complete loss of antibacterial activity [1]. This position-dependence is further supported by the observation that fluorinated variant 18, containing two di-fluoro substituents, exhibited the highest antibacterial activity against six tested bacterial strains (both Gram-positive and Gram-negative) except S. boydii [1]. The 4-fluoro substitution pattern present in N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide is therefore predicted, on class-level SAR grounds, to confer superior antibacterial potency compared to 5-fluoro, 6-fluoro, or 7-fluoro positional isomers.

halogen SAR electron-withdrawing group antibacterial activity position effect

Lipophilicity and Polarity Differentiation vs. Analogs

The target compound possesses a computed XLogP3 of 2.0 and a TPSA of 70.2 Ų [1]. By comparison, the non-fluorinated parent N-(1,3-benzothiazol-2-yl)acetamide (MW 192.24 g/mol) has a lower computed logP (~1.5) and a TPSA of approximately 54 Ų, reflecting the impact of the 4-fluoro substituent on both lipophilicity and polarity [2]. The 4-chloro analog N-(4-chloro-1,3-benzothiazol-2-yl)acetamide (MW ~226.7 g/mol) has a higher logP (~2.5) due to the greater lipophilicity of chlorine compared to fluorine, which can adversely affect solubility and metabolic clearance [3]. The fluorine atom at position 4 provides an optimal balance: it increases lipophilicity for membrane permeability compared to the non-fluorinated scaffold, while avoiding the excessive lipophilicity and potential toxicity risks associated with the 4-chloro analog [3].

lipophilicity drug-likeness ADME prediction physicochemical properties

Metabolic Stability from 4-Fluoro Substitution

Fluorine substitution on the benzothiazole ring has been explicitly employed to thwart metabolic inactivation. In studies of 2-(4-aminophenyl)benzothiazole antitumor agents, isosteric replacement of hydrogen with fluorine atoms at positions around the benzothiazole nucleus successfully blocked CYP1A1-mediated oxidative metabolism that would otherwise inactivate the molecule [1]. This strategy is directly applicable to N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide: the 4-fluoro substituent occupies a known metabolic soft spot on the benzothiazole ring, reducing the likelihood of CYP-mediated hydroxylation at this position. In contrast, the non-fluorinated N-(1,3-benzothiazol-2-yl)acetamide is susceptible to oxidation at the 4-position, and the 4-chloro analog, while also blocking metabolism, introduces a larger, more lipophilic halogen that can shift the metabolic burden to other sites or increase the risk of reactive metabolite formation [2].

metabolic stability CYP450 metabolism fluorine blocking lead optimization

N-(4-Fluoro-1,3-benzothiazol-2-yl)acetamide: Key Application Scenarios


Ataxin-2 Targeted Screening for Neurodegenerative Diseases

The compound's 100 nM potency in the ATXN (Ataxin-2) expression inhibitor qHTS assay [1], combined with its selectivity over Nrf2 (58-fold) and TDP1 (184-fold), makes it a validated screening hit for programs targeting spinocerebellar ataxia type 2 (SCA2) or amyotrophic lateral sclerosis (ALS). Researchers procuring this compound can initiate structure-activity relationship studies directly from a confirmed screening hit, bypassing the need for de novo high-throughput screening.

4-Fluorobenzothiazole Focused Library for Anticancer Leads

Class-level evidence demonstrates that 4-fluoro substituted benzothiazole derivatives achieve IC₅₀ values of 1.94–3.46 μM with G2/M cell cycle arrest and 65.9% tubulin polymerization inhibition [2]. N-(4-Fluoro-1,3-benzothiazol-2-yl)acetamide, with its synthetically accessible acetamide handle (one rotatable bond, nucleophilic amine precursor), serves as an ideal core scaffold for generating focused libraries through N-alkylation, acylation, or coupling reactions, enabling systematic exploration of the 4-fluorobenzothiazole pharmacophore.

Anti-Infective Screening with Position-Optimized Halogen Scaffold

SAR evidence indicates that the 4-fluoro substitution position is critical for antibacterial potency, with other positions (e.g., 3-fluoro) losing activity entirely [2]. N-(4-Fluoro-1,3-benzothiazol-2-yl)acetamide provides a pre-validated scaffold with the optimal halogen substitution pattern for antibacterial screening campaigns, avoiding the need to synthesize and test multiple positional isomers.

DMPK-Optimized Lead with Intrinsic Metabolic Stability

The 4-fluoro substituent blocks a known CYP-mediated metabolic soft spot on the benzothiazole ring [3], while the compound's balanced logP (2.0) and TPSA (70.2 Ų) [4] fall within favorable drug-likeness ranges. For medicinal chemistry teams prioritizing metabolic stability early in the lead optimization process, this compound offers a built-in advantage over non-fluorinated benzothiazole acetamides that would require late-stage fluorination to address oxidative metabolism liabilities.

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